molecular formula C18H24N4O4S2 B2596430 N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide CAS No. 847381-09-3

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2596430
CAS No.: 847381-09-3
M. Wt: 424.53
InChI Key: LKACAHQFTOBJDC-UHFFFAOYSA-N
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Description

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of piperazine, thiophene, and nitrobenzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, which can be reacted with a suitable alkylating agent to introduce the propan-2-yl group.

    Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Exploration as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-methylpiperazin-1-yl)-1-(phenyl)propan-2-yl)-4-nitrobenzenesulfonamide
  • N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-aminobenzenesulfonamide

Uniqueness

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities compared to its analogs.

Properties

IUPAC Name

N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S2/c1-14(19-28(25,26)16-7-5-15(6-8-16)22(23)24)18(17-4-3-13-27-17)21-11-9-20(2)10-12-21/h3-8,13-14,18-19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKACAHQFTOBJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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